(4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
This compound is a methanone derivative featuring a 4-chlorophenyl group linked to a piperidine ring substituted with a 5-cyclopropyl-1,3,4-thiadiazol-2-yl moiety. The chlorophenyl group enhances lipophilicity, which may improve membrane permeability, while the cyclopropyl substituent on the thiadiazole ring could influence metabolic stability and steric interactions with biological targets.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-5-3-13(4-6-14)17(22)21-9-7-12(8-10-21)16-20-19-15(23-16)11-1-2-11/h3-6,11-12H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXISFDOPNLUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiocarbonyl compounds to yield the 1,3,4-thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with a piperidinyl-methanone moiety under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The 1,3,4-thiadiazole derivatives have shown promising results in anticancer research. Studies indicate that compounds containing this scaffold can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with modifications on the thiadiazole ring have been reported to exhibit cytotoxic effects against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values as low as 0.28 µg/mL . The mechanism of action often involves interaction with tubulin, disrupting microtubule dynamics essential for cell division .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of thiadiazole derivatives. These compounds are being explored for their ability to mitigate neurodegenerative diseases through mechanisms that include antioxidant activity and inhibition of apoptosis pathways . The structural features of (4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone may enhance its efficacy in this domain due to its ability to cross the blood-brain barrier.
Antimicrobial Properties
Thiadiazole derivatives have also been recognized for their antimicrobial activities. Research has demonstrated that certain compounds within this class possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics . The presence of the chlorophenyl group is thought to enhance these effects by increasing lipophilicity and facilitating membrane penetration.
Material Science
Fluorescent Materials
The unique photophysical properties of thiadiazole-containing compounds have led to their application in developing fluorescent materials. Studies on related thiadiazole analogues have shown dual fluorescence effects under varying pH conditions, indicating potential uses in biosensors or imaging agents . The structural characteristics of this compound may similarly allow for tailored photonic properties.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions that can be scaled for industrial production. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification to ensure high yield and purity. The compound’s versatility allows it to serve as an intermediate in synthesizing other bioactive molecules or materials.
Case Studies
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related analogs, focusing on electronic, steric, and pharmacological characteristics.
Data Table: Structural and Functional Comparison
Key Observations
The 4-chlorophenyl group introduces stronger electron-withdrawing effects compared to w3’s 4-aminophenyl, which may reduce electron density in the methanone carbonyl, affecting hydrogen-bonding capacity .
However, this may also reduce aqueous solubility, as seen in the higher predicted LogP of the target compound. The methylpiperazine in w3 enhances solubility via protonation at physiological pH, a feature absent in the target compound .
Noncovalent Interactions: Noncovalent interaction (NCI) analysis reveals that the thiadiazole’s sulfur atom may engage in weaker CH-π or lone-pair interactions compared to the triazole’s nitrogen-rich core. This could influence target selectivity in biological systems.
Research Findings and Implications
- Kinase Inhibition Potential: Thiadiazole-containing compounds often exhibit kinase inhibitory activity due to their ability to mimic adenine in ATP-binding pockets. The target compound’s cyclopropyl-thiadiazole moiety may provide stronger hydrophobic interactions than w3’s triazole, though experimental validation is needed .
- Metabolic Stability : The cyclopropyl group is less prone to oxidative metabolism than w3’s methyl group, suggesting improved half-life in vivo.
- Computational Validation : Multiwfn-based topology analysis of the target’s electron localization function (ELF) could identify regions of high polarizability, guiding further structural optimization.
Biological Activity
The compound (4-Chlorophenyl)(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone , also known by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 361.9 g/mol. The structure features a piperidine ring substituted with a thiadiazole moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃OS |
| Molecular Weight | 361.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1105203-80-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the thiadiazole ring followed by its coupling with the piperidine derivative. The reaction conditions often require solvents like DMF and catalysts to achieve high yields and purity.
Antimicrobial Activity
Recent studies indicate that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely researched. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values in the nanomolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . The proposed mechanism involves interaction with tubulin, disrupting microtubule formation necessary for cell division.
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on specific enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase, which are critical in various physiological processes . The IC50 values for these activities indicate potent enzyme inhibition, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urea cycle disorders.
Case Studies
- Antimicrobial Study : A series of synthesized derivatives were tested for their antibacterial activity. The most active compounds exhibited IC50 values ranging from 2.14 µM to 0.63 µM against urease, highlighting their potential as antimicrobial agents .
- Anticancer Evaluation : A study focusing on the cytotoxic properties of related thiadiazole derivatives revealed that certain compounds significantly inhibited the growth of glioblastoma multiforme cells at very low concentrations (IC50 < 10 µg/mL), indicating their potential as anticancer agents .
Q & A
Q. What synthetic strategies are employed to construct the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole moiety is typically synthesized via cyclization of thiosemicarbazides or oxidative cyclization of hydrazine derivatives. For example, cyclocondensation of thioamides with hydrazines under acidic conditions can yield thiadiazoles. Reaction optimization often involves controlling temperature (80–120°C) and using dehydrating agents like POCl₃ . Characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity.
Q. How is the piperidine-thiadiazole coupling achieved?
The piperidine ring is functionalized at the 4-position with the thiadiazole group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For sterically hindered systems, Buchwald-Hartwig amination may be used with ligands like XPhos to enhance reactivity . Solvent choice (e.g., DMF or THF) and base (K₂CO₃ or Cs₂CO₃) significantly impact yield.
Q. What spectroscopic methods validate the compound’s structure?
- ¹H/¹³C NMR : Confirms integration and chemical environment of the chlorophenyl, piperidine, and thiadiazole groups.
- X-ray crystallography : Resolves stereochemical ambiguities, as seen in structurally analogous compounds .
- FT-IR : Identifies carbonyl (C=O) and C-S stretching vibrations (1650–1750 cm⁻¹ and 600–700 cm⁻¹, respectively).
Advanced Research Questions
Q. How do steric and electronic effects influence the coupling of cyclopropane-substituted thiadiazoles?
The cyclopropane group introduces steric hindrance, requiring tailored catalysts. For example, Pd(OAc)₂ with bulky ligands (e.g., SPhos) improves coupling efficiency by reducing undesired side reactions. Electronic effects from the electron-withdrawing chlorine on the phenyl ring may necessitate higher reaction temperatures (100–130°C) to activate intermediates .
Q. What mechanistic insights explain contradictions in reported yields for piperidine-thiadiazole couplings?
Discrepancies often arise from competing pathways. For instance, palladium-catalyzed reactions may proceed via oxidative addition or transmetallation, depending on solvent polarity. In THF, coordination of the solvent to Pd can slow the reaction, whereas DMF accelerates it but risks decomposition of sensitive thiadiazole intermediates . Detailed kinetic studies (e.g., monitoring via in-situ IR) are recommended to optimize conditions.
Q. How can catalytic systems mitigate C-S bond cleavage during synthesis?
Rhodium or nickel catalysts (e.g., RhCl(PPh₃)₃) stabilize sulfur-containing intermediates by reducing oxidative stress on the thiadiazole ring. Silver additives (Ag₂O) can also suppress undesired C-S scission by sequestering reactive halides .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound?
- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 to 1:1) to separate polar byproducts.
- Recrystallization : Methanol/water mixtures yield high-purity crystals suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns resolve enantiomeric impurities if chiral centers are present.
Q. How should researchers address solubility challenges in reactivity studies?
The compound’s low solubility in aqueous media can be mitigated with co-solvents (e.g., DMSO:water 1:4). For catalytic reactions, switch to polar aprotic solvents (DCE or acetonitrile) to enhance substrate-catalyst interaction .
Data Contradiction Analysis
Q. Why do reported melting points vary for derivatives of this compound?
Polymorphism and hydrate formation are common. For example, solvates with methanol or DMF can lower observed melting points by 10–15°C. Differential scanning calorimetry (DSC) and powder XRD are essential to identify polymorphic forms .
Q. How can conflicting bioactivity data be reconciled across studies?
Variations in assay conditions (e.g., cell line specificity or solvent choice) may alter observed activity. Standardize testing protocols (e.g., using HepG2 cells and DMSO controls ≤0.1%) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
